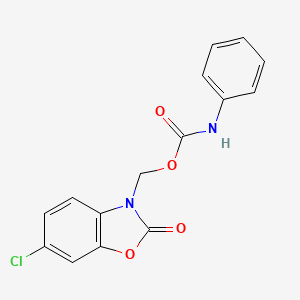
(6-chloro-2-oxo-1,3-benzoxazol-3(2H)-yl)methyl phenylcarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(6-Chloro-2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)methyl N-phenylcarbamate is a synthetic organic compound that belongs to the class of benzoxazole derivatives This compound is characterized by the presence of a chlorinated benzoxazole ring and a phenylcarbamate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (6-chloro-2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)methyl N-phenylcarbamate typically involves the following steps:
Formation of Benzoxazole Ring: The benzoxazole ring is synthesized by reacting 2-aminophenol with chloroacetyl chloride in the presence of a base such as triethylamine. This reaction forms 6-chloro-2-oxo-2,3-dihydro-1,3-benzoxazole.
Carbamoylation: The benzoxazole derivative is then reacted with phenyl isocyanate to form the final product, (6-chloro-2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)methyl N-phenylcarbamate. This step is typically carried out in an organic solvent such as dichloromethane under reflux conditions.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the phenylcarbamate moiety, leading to the formation of corresponding N-oxide derivatives.
Reduction: Reduction reactions can target the carbonyl groups in the benzoxazole ring, potentially forming hydroxyl derivatives.
Substitution: The chloro group in the benzoxazole ring can be substituted with various nucleophiles, such as amines or thiols, to form a wide range of derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiourea under mild conditions.
Major Products:
Oxidation Products: N-oxide derivatives.
Reduction Products: Hydroxyl derivatives.
Substitution Products: Various substituted benzoxazole derivatives depending on the nucleophile used.
Chemistry:
Catalysis: The compound can be used as a ligand in coordination chemistry to form metal complexes with catalytic properties.
Material Science: It can be incorporated into polymer matrices to enhance thermal and mechanical properties.
Biology and Medicine:
Pharmaceuticals: The compound has potential as a lead molecule for the development of drugs targeting specific enzymes or receptors due to its unique structure.
Biological Probes: It can be used as a fluorescent probe for studying biological processes at the molecular level.
Industry:
Agrochemicals: The compound can be used as an intermediate in the synthesis of herbicides and pesticides.
Coatings: It can be used in the formulation of coatings with enhanced durability and resistance to environmental factors.
Mechanism of Action
The mechanism of action of (6-chloro-2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)methyl N-phenylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or interact with receptors to modulate signaling pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Dichloroanilines: These compounds have a similar aromatic structure with chlorine substitutions but lack the benzoxazole and carbamate moieties.
Heparinoids: These compounds share some structural similarities in terms of aromatic rings but differ significantly in their functional groups and biological activities.
Uniqueness:
Structural Features: The combination of a chlorinated benzoxazole ring and a phenylcarbamate moiety is unique to this compound, providing distinct chemical and biological properties.
Properties
Molecular Formula |
C15H11ClN2O4 |
|---|---|
Molecular Weight |
318.71 g/mol |
IUPAC Name |
(6-chloro-2-oxo-1,3-benzoxazol-3-yl)methyl N-phenylcarbamate |
InChI |
InChI=1S/C15H11ClN2O4/c16-10-6-7-12-13(8-10)22-15(20)18(12)9-21-14(19)17-11-4-2-1-3-5-11/h1-8H,9H2,(H,17,19) |
InChI Key |
AUJDTIJOXHBJLI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)OCN2C3=C(C=C(C=C3)Cl)OC2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















